2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a tert-butyl-substituted phenoxy group at the 5-position of the triazole ring, an ortho-tolyl (o-tolyl) substituent at the 4-position, and a para-tolyl (p-tolyl) acetamide moiety linked via a thioether bridge. Its molecular formula is C₃₁H₃₆N₄O₂S, with a molecular weight of 528.708 g/mol . The thioether linkage and acetamide functional group are critical for hydrogen bonding and metabolic stability .
Properties
CAS No. |
539808-84-9 |
|---|---|
Molecular Formula |
C29H32N4O2S |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
2-[[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C29H32N4O2S/c1-20-10-14-23(15-11-20)30-27(34)19-36-28-32-31-26(33(28)25-9-7-6-8-21(25)2)18-35-24-16-12-22(13-17-24)29(3,4)5/h6-17H,18-19H2,1-5H3,(H,30,34) |
InChI Key |
OMDFOSBACCEGFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3C)COC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Methodology
This approach begins with synthesizing a thiosemicarbazide precursor, which undergoes cyclization to form the 1,2,4-triazole ring. Subsequent alkylation and substitution steps introduce the tert-butylphenoxy, o-tolyl, and thioacetamide groups.
Step 1: Synthesis of 4-(o-Tolyl)-5-mercapto-4H-1,2,4-triazole
Step 2: Alkylation with 4-(tert-Butyl)phenoxymethyl Chloride
-
Reagents : 4-(tert-Butyl)phenoxymethyl chloride, K₂CO₃, DMF.
-
Conditions : Stirred at 60°C for 12 hours under argon.
-
Product : 5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazole-3-thiol.
-
Yield : 65–72%.
Step 3: Thioether Formation with N-(p-Tolyl)chloroacetamide
Key Data
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | NaOH, 80°C, 6h | 78–85% |
| 2 | Alkylation | K₂CO₃, DMF, 60°C, 12h | 65–72% |
| 3 | Thioether coupling | Et₃N, THF, 80°C, 8h | 58–63% |
Sequential Functionalization of Pre-Formed Triazole Core
Methodology
This method starts with a pre-synthesized 1,2,4-triazole derivative, which undergoes successive modifications to install substituents.
Step 1: Synthesis of 4-(o-Tolyl)-4H-1,2,4-triazole-3-thiol
Step 2: Phenoxymethyl Group Introduction
-
Reagents : 4-(tert-Butyl)phenoxymethyl chloride, K₂CO₃, acetone.
-
Conditions : Reflux at 55°C for 10h.
-
Yield : 70%.
Step 3: Acetamide Attachment
Key Data
| Step | Modification | Catalyst/Solvent | Yield |
|---|---|---|---|
| 1 | o-Tolyl introduction | NaH/DMF | 82% |
| 2 | Phenoxymethyl addition | K₂CO₃/acetone | 70% |
| 3 | Acetamide coupling | CuI/DCM | 60% |
One-Pot Multi-Component Reaction
Methodology
A streamlined approach combining cyclocondensation and functionalization in a single pot, reducing purification steps.
Procedure
Key Advantages
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Yield | 58–63% | 60% | 55–60% |
| Steps | 3 | 3 | 2 |
| Purification Complexity | High | Moderate | Low |
| Scalability | Moderate | High | Limited |
Critical Reaction Optimization Insights
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenoxy group, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution on the aromatic rings could introduce a variety of functional groups.
Scientific Research Applications
Structural Features
The molecular formula of the compound is , with a molecular weight of approximately 528.70 g/mol. The structure includes:
- Triazole Ring : Known for its antifungal properties.
- Thioether Linkage : Enhances reactivity and potential biological interactions.
- Aromatic Groups : Contribute to hydrophobic interactions and influence solubility.
Biological Applications
The compound exhibits potential in various biological contexts, particularly in:
Antifungal Activity
The presence of the triazole ring suggests strong antifungal properties. Compounds with similar structures have been shown to inhibit fungal growth effectively. For instance, triazole derivatives are widely used in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
Anticancer Activity
Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. Similar triazole-containing compounds have demonstrated significant activity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) . The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation.
Anti-inflammatory Properties
Compounds with acetamide moieties often display anti-inflammatory activities. The structural characteristics of this compound may allow it to modulate inflammatory pathways effectively.
Case Studies and Research Findings
Research has indicated that compounds similar to 2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide can lead to promising therapeutic agents:
- Anticancer Studies : A study found that triazole derivatives exhibited IC50 values below 100 µM against various cancer cell lines . The structural components of the compound may enhance its efficacy compared to simpler analogs.
- Antifungal Efficacy : Research on triazole compounds has consistently shown their effectiveness in treating systemic fungal infections by targeting specific metabolic pathways within fungal cells .
Mechanism of Action
The mechanism of action of 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The triazole ring might interact with metal ions or other cofactors, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally analogous 1,2,4-triazole derivatives, emphasizing substituent variations and their implications:
Key Observations:
The trifluoromethyl group () introduces strong electron-withdrawing effects, which may improve metabolic stability and target binding through dipole interactions .
Hydrogen Bonding and Bioactivity: The acetamide moiety in all compounds facilitates hydrogen bonding with biological targets. The p-tolyl group in the target compound provides moderate steric hindrance compared to the bulky 2-trifluoromethylphenyl () or 4-benzyloxyphenyl () .
Structural Diversity and Activity: Compounds with chlorophenyl () or pyrazole/pyrrole substituents () have shown antiviral or enzyme-inhibitory activity in prior studies, suggesting the target compound’s structural motifs may align with bioactive scaffolds .
Physicochemical and Spectral Comparisons:
- IR Spectroscopy : The target compound’s thioether (C-S stretch at ~681 cm⁻¹) and carbonyl (C=O at ~1669 cm⁻¹) bands align with ’s spectral data, confirming core functional group integrity .
- Molecular Weight : The target compound (528.71 g/mol) is lighter than ’s benzyloxy-methoxy derivative (607.73 g/mol), likely due to the latter’s additional aromatic and ether groups .
Biological Activity
The compound 2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Molecular Characteristics
- Molecular Formula: C29H32N4O2S
- Molecular Weight: 492.66 g/mol
- SMILES Notation: CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3C)COC4=CC=C(C=C4)C(C)(C)C
- InChIKey: OMDFOSBACCEGFB-UHFFFAOYSA-N
Structural Features
The compound features a triazole ring, a thioether linkage, and a phenoxy group, which are known to contribute to its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
Anticancer Properties
Research indicates that derivatives of triazole compounds, including this specific structure, exhibit notable anticancer activity. The following table summarizes key findings from various studies:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is critical for its anticancer effects as it promotes programmed cell death in malignant cells.
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest, particularly in the G1 phase, which prevents cancer cells from proliferating.
- Mitochondrial Dysfunction : Similar compounds have demonstrated the ability to disrupt mitochondrial function, leading to decreased ATP production and increased oxidative stress within cancer cells .
Neuroprotective Effects
Apart from its anticancer properties, some studies have suggested that triazole derivatives may exhibit neuroprotective effects. The terminal phenoxy group is believed to play a crucial role in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease .
Study on MCF-7 Cell Line
In a study examining the effects of the compound on the MCF-7 breast cancer cell line, researchers found that it significantly reduced cell viability with an IC50 value of 0.77 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Research on HepG2 Cells
Another study focused on HepG2 liver cancer cells reported an IC50 of 0.56 µM for the compound. The results indicated that the compound effectively inhibited cell growth by inducing mitochondrial dysfunction .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step protocols, typically starting with the formation of the 1,2,4-triazole core. Key steps include:
- Thioether linkage formation : Reacting a triazole-thiol intermediate with chloroacetamide derivatives under reflux in ethanol or DMF, with KOH as a base to deprotonate the thiol group .
- Functional group protection : The tert-butylphenoxy and o-tolyl groups require inert atmospheres (N₂/Ar) to prevent oxidation during alkylation .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .
Key parameters : Temperature (70–90°C), reaction time (4–8 hours), and stoichiometric control of chloroacetamide (1:1.1 molar ratio) to minimize by-products .
Q. Which analytical techniques are most reliable for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.5 ppm), tert-butyl groups (δ 1.3 ppm), and acetamide carbonyls (δ 170–175 ppm). 2D NMR (HSQC, HMBC) confirms connectivity .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of p-tolyl or thioacetamide groups) .
- Elemental analysis : Validates C, H, N, S content within ±0.3% of theoretical values .
Q. How do structural modifications (e.g., substituents on triazole or acetamide) influence stability?
- Hydrolytic stability : The thioether bond is susceptible to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies in buffered solutions (pH 7.4, 37°C) show <5% degradation over 24 hours .
- Thermal stability : DSC/TGA data indicate decomposition above 200°C, with melting points between 160–180°C .
Advanced Research Questions
Q. What computational strategies can optimize synthesis and predict reactivity?
- Reaction path modeling : Density Functional Theory (DFT) calculates transition states for thioether bond formation, identifying energy barriers and optimal solvent effects (e.g., ethanol vs. DMF) .
- Molecular dynamics : Simulates interactions between the compound and biological targets (e.g., enzymes) to guide SAR studies .
Tools : Gaussian 16, ORCA, or ICReDD’s hybrid computational-experimental workflows .
Q. How can contradictions in biological activity data be resolved?
- Dose-response validation : Reproduce assays (e.g., enzyme inhibition) across multiple labs with standardized protocols. For example, IC₅₀ variations >10% may arise from impurities or solvent choice (DMSO vs. PBS) .
- Metabolite profiling : LC-MS/MS identifies degradation products in cell media that may interfere with activity readings .
Q. What are the mechanistic insights into its interaction with cytochrome P450 enzymes?
- Docking studies : The tert-butylphenoxy group occupies hydrophobic pockets in CYP3A4, while the triazole-thioacetamide moiety hydrogen-bonds with active-site residues (e.g., Thr309) .
- Inhibition kinetics : Lineweaver-Burk plots reveal non-competitive inhibition (Ki = 2.1 μM), validated via fluorometric assays using 7-benzyloxyquinoline as a substrate .
Q. How does stereoelectronic tuning of substituents affect bioactivity?
- Electron-withdrawing groups (e.g., -NO₂ on p-tolyl) enhance antibacterial activity (MIC = 8 µg/mL vs. S. aureus) but reduce solubility .
- Steric effects : o-Tolyl groups improve target selectivity by preventing off-target binding, as shown in mutant vs. wild-type receptor assays .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
